molecular formula C10H14N2O4S B13037575 Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate

Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate

Cat. No.: B13037575
M. Wt: 258.30 g/mol
InChI Key: XZOSIFDOJWRYIQ-UHFFFAOYSA-N
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Description

Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is a chemical compound with the molecular formula C11H14N2O4S. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a tert-butyl group, a nitrothiophene ring, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The carbamate group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate is unique due to its combination of a tert-butyl group, a nitrothiophene ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

tert-butyl N-[(5-nitrothiophen-2-yl)methyl]carbamate

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(13)11-6-7-4-5-8(17-7)12(14)15/h4-5H,6H2,1-3H3,(H,11,13)

InChI Key

XZOSIFDOJWRYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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